molecular formula C12H11N5OS2 B5704413 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5704413
M. Wt: 305.4 g/mol
InChI Key: HJWFUVZJBOETQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a heterocyclic organic molecule that contains both a benzimidazole and a thiadiazole moiety.

Mechanism of Action

The exact mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the body, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to exhibit cytotoxic activity against various cancer cell lines, such as HeLa, MCF-7, and A549. In addition, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its broad range of biological activities. This compound has been shown to exhibit various biological activities, making it a versatile tool for studying different biological processes. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide may exhibit toxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it interacts with specific targets in the body. Additionally, the synthesis of new analogs of this compound may lead to the discovery of more potent and selective compounds with improved biological activities.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-mercaptobenzimidazole with 5-methyl-1,3,4-thiadiazol-2-ylamine in the presence of acetic anhydride. The reaction proceeds via nucleophilic substitution of the thiol group of 2-mercaptobenzimidazole with the amino group of 5-methyl-1,3,4-thiadiazol-2-ylamine, followed by acetylation of the resulting intermediate with acetic anhydride.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been investigated as a potential inhibitor of various enzymes, such as acetylcholinesterase, tyrosinase, and α-glucosidase.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS2/c1-7-16-17-12(20-7)15-10(18)6-19-11-13-8-4-2-3-5-9(8)14-11/h2-5H,6H2,1H3,(H,13,14)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWFUVZJBOETQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.